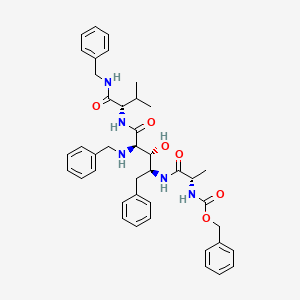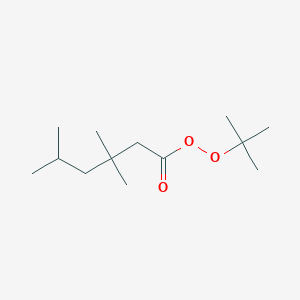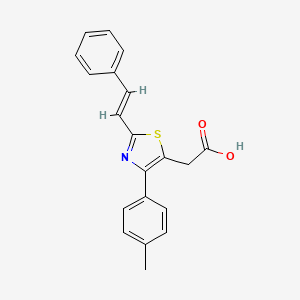
4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazoline moiety and a pyridazinone ring, suggests it may have interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Moiety: Starting from an appropriate aniline derivative, the quinazoline ring can be constructed through cyclization reactions.
Introduction of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting hydrazine derivatives with diketones or similar compounds.
Coupling of the Two Moieties: The final step involves coupling the quinazoline and pyridazinone moieties under specific conditions, such as using a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, purification techniques like crystallization or chromatography, and stringent quality control measures.
化学反应分析
Types of Reactions
4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced forms of the pyridazinone ring.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
相似化合物的比较
Similar Compounds
- 4,5-Dihydro-5-methyl-6-(4-amino-7-quinazolinyl)-3(2H)-pyridazinone
- 4,5-Dihydro-5-methyl-6-(4-(dimethylamino)-7-quinazolinyl)-3(2H)-pyridazinone
Uniqueness
The presence of the methylamino group in 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone may confer unique biological activities compared to its analogs. This could result in different pharmacokinetic properties, binding affinities, and therapeutic potentials.
属性
CAS 编号 |
124294-25-3 |
|---|---|
分子式 |
C14H15N5O |
分子量 |
269.30 g/mol |
IUPAC 名称 |
4-methyl-3-[4-(methylamino)quinazolin-7-yl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H15N5O/c1-8-5-12(20)18-19-13(8)9-3-4-10-11(6-9)16-7-17-14(10)15-2/h3-4,6-8H,5H2,1-2H3,(H,18,20)(H,15,16,17) |
InChI 键 |
MQSGWYLKTMXZLY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)C(=NC=N3)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


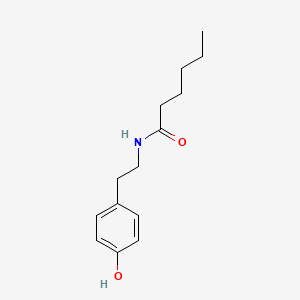
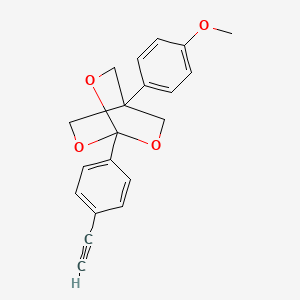
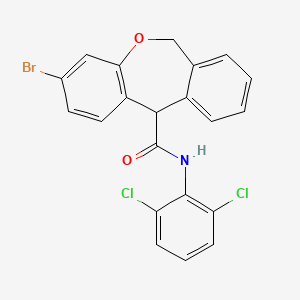
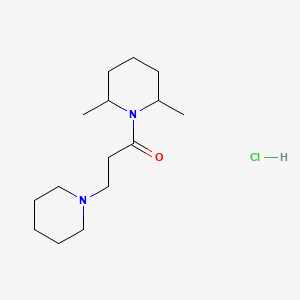
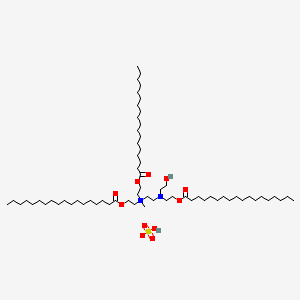
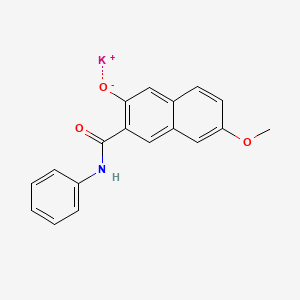
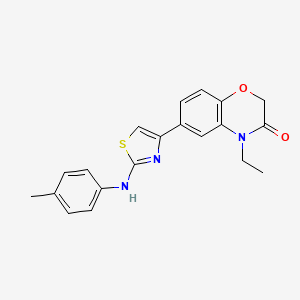
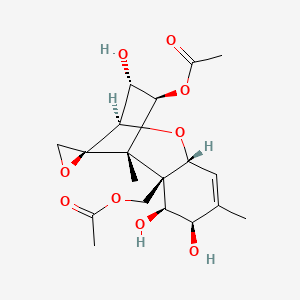
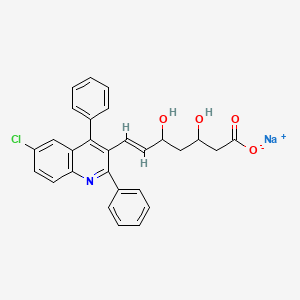
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
